Tris[(trifluoromethyl)sulfonyl]methane

Catalog No.
S677146
CAS No.
60805-12-1
M.F
C4HF9O6S3
M. Wt
412.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris[(trifluoromethyl)sulfonyl]methane

CAS Number

60805-12-1

Product Name

Tris[(trifluoromethyl)sulfonyl]methane

IUPAC Name

bis(trifluoromethylsulfonyl)methylsulfonyl-trifluoromethane

Molecular Formula

C4HF9O6S3

Molecular Weight

412.2 g/mol

InChI

InChI=1S/C4HF9O6S3/c5-2(6,7)20(14,15)1(21(16,17)3(8,9)10)22(18,19)4(11,12)13/h1H

InChI Key

MYIAPBDBTMDUDP-UHFFFAOYSA-N

SMILES

C(S(=O)(=O)C(F)(F)F)(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F

Canonical SMILES

C(S(=O)(=O)C(F)(F)F)(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F

Superacid Properties and Catalysis:

Tris[(trifluoromethyl)sulfonyl]methane, also known as triflidic acid, is a powerful organic superacid. Its extreme acidity, exceeding most mineral acids, makes it valuable in various scientific research applications. Triflidic acid can act as a strong Brønsted–Lowry acid, readily donating a proton (H+) to various substrates. This ability allows it to facilitate numerous chemical reactions by activating substrates and lowering their activation energy. For instance, triflidic acid is used as a catalyst in Friedel–Crafts reactions, acylation reactions, and alkylation reactions, promoting the formation of desired products with high efficiency.

Organic Synthesis and Functional Group Transformations:

The exceptional acidity of triflidic acid allows it to cleave strong chemical bonds and activate various functional groups in organic molecules. This capability makes it a versatile tool in organic synthesis for achieving complex transformations. Researchers utilize triflidic acid for diverse applications, including:

  • Cleavage of C-O and C-C bonds: Triflidic acid can effectively cleave ether and ester linkages, enabling selective cleavage of specific functional groups in complex molecules.
  • Generation of reactive intermediates: The strong Brønsted acidity of triflidic acid facilitates the generation of highly reactive intermediates like carbocations and carbanions, which are crucial building blocks for constructing complex organic molecules.
  • Functional group interconversion: Triflidic acid can promote the conversion of various functional groups, such as the transformation of alcohols to alkenes or the rearrangement of carbon skeletons in organic molecules.

Material Science Applications:

The unique properties of triflidic acid are finding increasing applications in material science research. For example, triflidic acid is used in the synthesis of novel conducting polymers, which possess valuable electrical properties. Additionally, it is being explored for the development of new catalysts for various chemical reactions relevant to material synthesis and processing.

Research into Novel Applications:

The exceptional properties of triflidic acid continue to inspire ongoing research into its potential applications in various scientific fields. Researchers are exploring its use in areas like:

  • Drug discovery and development: Due to its ability to activate various molecules, triflidic acid is being investigated for its potential role in the design and synthesis of novel therapeutic agents.
  • Biocatalysis: The unique properties of triflidic acid might be harnessed to design new biocatalysts for efficient and selective biotransformations.
  • Environmental remediation: The strong acidity of triflidic acid might be utilized for the degradation of persistent organic pollutants or the development of new methods for environmental remediation.

Tris[(trifluoromethyl)sulfonyl]methane, with the chemical formula HC SO2CF3)3\text{HC SO}_2\text{CF}_3)_3, is a highly fluorinated compound characterized by three trifluoromethylsulfonyl groups attached to a central carbon atom. This compound is notable for its strong acidity and unique structural features, including three sulfur-oxygen bonds and a central carbon atom that carries a formal negative charge in its anionic form, tris[(trifluoromethyl)sulfonyl]methide .

The compound exhibits remarkable stability and solubility in various organic solvents, making it suitable for diverse chemical applications. Its molecular structure includes a central carbon atom bonded to three sulfonyl groups, which contribute to its unique chemical properties and reactivity.

  • Triflic acid's primary function in scientific research lies in its strong Brønsted acidity.
  • It readily donates a proton (H+) to various substrates, acting as a catalyst for numerous organic reactions.
  • The strong electron-withdrawing effect of the CF₃SO₂ groups facilitates the formation and stabilization of positively charged reaction intermediates, promoting efficient reaction processes [].
  • Triflic acid is a corrosive and strong irritant. Contact with skin or eyes can cause severe burns.
  • Inhalation can cause respiratory irritation.
  • It is flammable and can react violently with water or strong bases.
  • Proper personal protective equipment (PPE) like gloves, goggles, and respiratory protection are crucial when handling triflic acid.

  • Catalytic Reactions: It serves as an effective catalyst in Friedel-Crafts acylation reactions when combined with electrophilic acyl halides such as acetyl chloride or benzoyl chloride. The compound can be utilized in concentrations ranging from 0.5% to 10% under controlled temperatures (60°C to 105°C) to facilitate cycloaddition reactions between electrophiles and nucleophiles .
  • Acid-Base Reactions: In aqueous solutions, tris[(trifluoromethyl)sulfonyl]methane exhibits strong acidic properties, which allow it to interact with various bases and enzymes, enhancing its role in bio

Several synthesis methods have been developed for tris[(trifluoromethyl)sulfonyl]methane:

  • Trifluoromethylation: This involves the introduction of trifluoromethyl groups into organic compounds using trifluoromethylating agents.
  • Trifluoromethylthiolation: This method incorporates thiol groups along with trifluoromethyl groups into the target molecule.
  • Triflylation: A process that introduces sulfonyl groups into organic substrates, often utilizing sulfur trioxide or related reagents .

These methods allow for the controlled synthesis of tris[(trifluoromethyl)sulfonyl]methane and related compounds.

Tris[(trifluoromethyl)sulfonyl]methane finds applications across various fields:

  • Catalysis: It is widely used as a catalyst in organic synthesis, particularly in reactions involving electrophiles.
  • Pharmaceuticals: Due to its strong acidic properties and ability to interact with biological systems, it is explored for potential use in drug development.
  • Material Science: Its unique properties make it suitable for developing advanced materials with specific chemical characteristics.

Research indicates that tris[(trifluoromethyl)sulfonyl]methane interacts significantly with various enzymes due to its strong acidity. These interactions can either activate or inhibit enzymatic activity depending on the context of the reaction. Additionally, studies have shown that it can participate in complex biochemical pathways, suggesting potential therapeutic applications.

Tris[(trifluoromethyl)sulfonyl]methane shares similarities with several other compounds characterized by sulfonyl or trifluoromethyl functionalities. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
Tris[(trifluoromethyl)sulfonyl]methaneHC(SO₂CF₃)₃Strong acid; used as a catalyst
Trifluoromethanesulfonic acidCF₃SO₃HStrong acid; widely used as a reagent
Sulfur trioxideSO₃Highly reactive; used in sulfonation reactions
TrisulfoneR-SO₂-SO₂-RContains multiple sulfonyl groups; less acidic

Tris[(trifluoromethyl)sulfonyl]methane is unique due to its combination of trifluoromethyl groups and strong acidity, which sets it apart from other similar compounds.

Tris[(trifluoromethyl)sulfonyl]methane exists as a colorless solid at room temperature [1] [2]. The compound is characterized by its crystalline structure and exhibits a distinctive appearance that is typical of highly fluorinated organic compounds [1]. The physical form is stable under normal atmospheric conditions, making it suitable for handling in laboratory environments with appropriate safety precautions [3] [4].

Melting and Boiling Points

The melting point of tris[(trifluoromethyl)sulfonyl]methane has been experimentally determined to be 69.2°C (156.6°F; 342.3 K) [1] [2]. This relatively low melting point for such a highly fluorinated compound reflects the molecular structure and intermolecular forces present in the crystalline lattice.

The boiling point has been predicted using computational methods to be 414.4 ± 45.0°C [5]. This predicted value indicates the compound's thermal stability at elevated temperatures, though experimental verification of this parameter remains to be documented in the literature. The substantial difference between melting and boiling points suggests a wide liquid range, which is characteristic of many organosulfur compounds.

Thermal PropertyTemperature (°C)Temperature (K)Reference
Melting Point69.2342.3Wikipedia [1]
Boiling Point (Predicted)414.4 ± 45.0687.6 ± 45.0LookChem [5]

Solubility Characteristics

Tris[(trifluoromethyl)sulfonyl]methane demonstrates miscible solubility in water [1] [2], which is notable given the highly fluorinated nature of the compound. This water solubility is attributed to the polar sulfone functional groups that can form hydrogen bonds with water molecules, overcoming the hydrophobic nature of the trifluoromethyl groups.

The compound also exhibits solubility in organic solvents, particularly diethyl ether [6]. This dual solubility behavior makes the compound versatile for various chemical applications and synthetic procedures. The solubility pattern reflects the amphiphilic nature of the molecule, with hydrophilic sulfone groups and lipophilic fluorinated segments.

Additional solubility data indicates that various salt forms of the compound, such as the potassium salt, are also water-soluble and show solubility in polar organic solvents like methanol [4] [7]. The ionic forms maintain good solubility characteristics while offering different handling and stability properties.

Spectroscopic Properties

The spectroscopic characterization of tris[(trifluoromethyl)sulfonyl]methane provides crucial structural information. The molecular formula C₄HF₉O₆S₃ corresponds to a molecular weight of 412.21 g/mol [8] [9] [10], with an exact mass of 411.879155 g/mol [9] [11].

Nuclear Magnetic Resonance (NMR) spectroscopy reveals characteristic patterns for the compound. The ¹⁹F NMR spectrum shows chemical shifts typical of trifluoromethyl groups attached to electron-withdrawing sulfone functionalities [12] [13]. The fluorine atoms in CF₃ groups typically appear in the range of -70 to -85 ppm relative to CFCl₃, with the exact position depending on the electronic environment and solvent effects [12].

The ¹H NMR spectrum displays a characteristic singlet for the central methine proton, which appears significantly downfield due to the strong electron-withdrawing effect of the three trifluoromethylsulfonyl substituents [14]. The ¹³C NMR shows distinct signals for the carbon atoms in the trifluoromethyl groups and the central carbon bearing the three sulfone substituents.

Infrared spectroscopy reveals characteristic vibrational modes of the compound [15]. The sulfone groups exhibit strong absorption bands around 1150-1350 cm⁻¹ corresponding to S=O stretching vibrations [15]. The C-F stretching modes of the trifluoromethyl groups appear in the 1000-1300 cm⁻¹ region, while the C-S stretching vibrations occur around 600-800 cm⁻¹ [15].

Thermodynamic Properties

The thermodynamic properties of tris[(trifluoromethyl)sulfonyl]methane reflect its structural characteristics and molecular interactions. The compound exhibits a predicted density of 1.989 ± 0.06 g/cm³ [5], which is relatively high due to the presence of multiple fluorine atoms and sulfur atoms in the molecular structure.

Thermal stability studies indicate that the compound and its derivatives maintain stability at elevated temperatures. Salt forms of the compound demonstrate thermal stability exceeding 300°C , which is consistent with the strong C-S and S=O bonds present in the molecular framework [17]. This thermal stability makes the compound suitable for applications requiring elevated temperature conditions.

The compound's thermodynamic behavior is influenced by the strong electron-withdrawing effects of the trifluoromethylsulfonyl groups, which stabilize the central carbon atom and contribute to the overall molecular stability [1] [18]. The presence of multiple fluorine atoms also contributes to the compound's unique thermodynamic profile, including its vapor pressure characteristics and phase transition behavior.

Thermodynamic PropertyValueUnitsMethodReference
Density (Predicted)1.989 ± 0.06g/cm³ComputationalLookChem [5]
Thermal Stability>300°CExperimentalLiterature
Molecular VolumeVariableųDFT CalculationsLiterature [19]

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-15-2023

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